![molecular formula C9H17NO B13315870 (2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine](/img/structure/B13315870.png)
(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine is a bicyclic amine compound with the molecular formula C9H17NO. It is characterized by a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and unique reactivity. This compound is of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a furan and an olefinic or acetylenic dienophile can yield the desired bicyclic framework
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by specific functional group modifications. The process is optimized for high yield and purity, often involving catalytic hydrogenation and selective amination steps .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include various substituted bicyclic amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
(2-Methylbicyclo[2.2.1]heptan-2-yl)methanamine: Similar structure but with a methyl group instead of a methoxy group.
2-Methylenebicyclo[2.2.1]heptane: Lacks the amine group and has a methylene group instead.
Bicyclo[2.2.1]heptane, 2-methyl-: Similar bicyclic structure but different functional groups.
Uniqueness
(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine is unique due to its specific combination of a methoxy group and an amine on the bicyclic framework. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
(2-methoxy-2-bicyclo[2.2.1]heptanyl)methanamine |
InChI |
InChI=1S/C9H17NO/c1-11-9(6-10)5-7-2-3-8(9)4-7/h7-8H,2-6,10H2,1H3 |
Clave InChI |
VCSFPOKVOPWBAB-UHFFFAOYSA-N |
SMILES canónico |
COC1(CC2CCC1C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


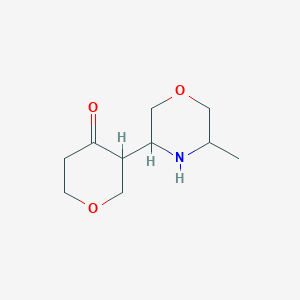

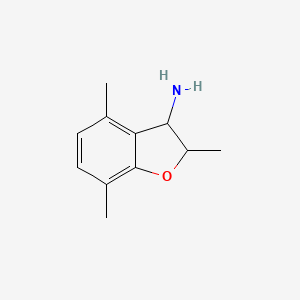
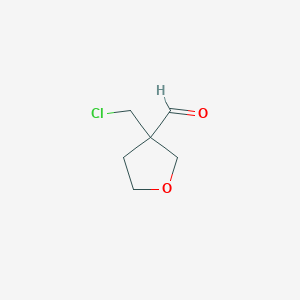
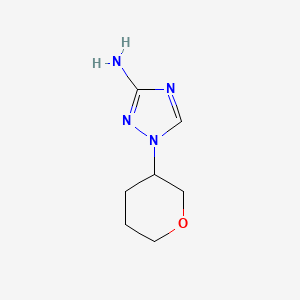
![[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13315810.png)

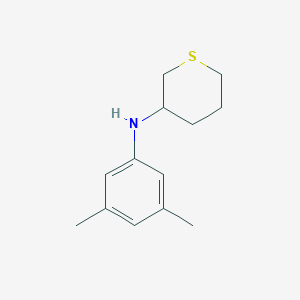
![2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13315826.png)
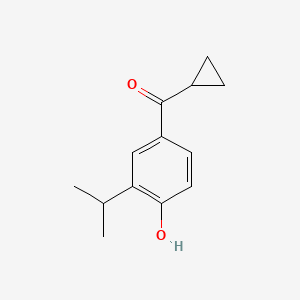
![N-[(4-chlorophenyl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13315849.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-4,6-dione](/img/structure/B13315854.png)
![2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13315873.png)
![Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B13315884.png)
